3-Fluoro-4'-pyrrolidinomethyl benzophenone
Description
3-Fluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-35-7) is a fluorinated benzophenone derivative featuring a pyrrolidinomethyl group at the 4' position of the benzophenone scaffold. Structurally, it consists of two aromatic rings connected by a carbonyl group, with a fluorine atom at the 3-position of one ring and a pyrrolidinomethyl (-CH₂-C₄H₈N) substituent at the 4'-position of the other. This compound is industrially available at 99% purity and is packaged in 25 kg cardboard drums, indicating its utility in large-scale applications such as photopolymerization, UV-curing agents, or specialty chemical synthesis .
These structural features position it as a candidate for photoinitiators, polymer crosslinking agents, or intermediates in pharmaceutical synthesis.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAFFNNGBHASAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642744 | |
| Record name | (3-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-35-7 | |
| Record name | (3-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 3-fluorobenzoyl chloride with 4-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 3-Fluoro-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Fluoro-4’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The pyrrolidinomethyl group may also contribute to the compound’s overall pharmacokinetic properties by influencing its solubility and metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
The following table summarizes key structural analogs of 3-fluoro-4'-pyrrolidinomethyl benzophenone, highlighting substituent variations and inferred properties:
*Molecular formulas inferred based on substituent contributions to benzophenone’s base structure (C₁₃H₁₀O).
Key Comparative Insights:
Substituent Effects on Reactivity: Fluorine vs. Methoxy: The electron-withdrawing fluorine atom in this compound enhances radical generation efficiency in photoinitiation compared to methoxy-substituted analogs, which donate electrons and may reduce activation rates . Pyrrolidine vs. Morpholine: The pyrrolidinomethyl group lacks the oxygen atom present in morpholinomethyl derivatives, reducing polarity but increasing basicity. This may improve solubility in non-aqueous solvents for polymer crosslinking applications .
Positional Isomerism: Compounds like 4'-fluoro-3-morpholinomethyl benzophenone demonstrate that substituent placement alters electronic distribution. For example, fluorine at the 4'-position (vs. 3) could shift UV absorption spectra, affecting performance as a UV blocker .
Functional Group Diversity: Thiomorpholinomethyl derivatives (e.g., 3-chloro-4'-thiomorpholinomethyl benzophenone) introduce sulfur, enhancing lipophilicity for applications in hydrophobic coatings or drug delivery systems .
Industrial Relevance: this compound is produced at industrial scale (99% purity), unlike some analogs, suggesting superior manufacturability or demand in photopolymerization .
Biological Activity
3-Fluoro-4'-pyrrolidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the class of benzophenone derivatives, characterized by the presence of a pyrrolidinomethyl group and a fluorine atom. Its chemical formula is , and it features distinct substituents that influence its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
2. Anticancer Properties
The compound has been explored for its anticancer effects, particularly in inhibiting cell proliferation in cancer cell lines. A study found that derivatives of benzophenone, including this compound, showed promising results in reducing the viability of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been suggested that the compound may modulate enzyme activity or receptor binding, influencing signaling pathways critical for microbial growth and cancer cell survival.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various benzophenone derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
- Cancer Cell Lines :
- In a study involving HeLa cells (cervical cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 10 µM after 48 hours of exposure.
Data Tables
| Biological Activity | Tested Concentration (µM) | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial (E. coli) | 50 | - | Inhibition Zone: 15 mm |
| Antimicrobial (S. aureus) | 50 | - | Inhibition Zone: 12 mm |
| Anticancer (HeLa cells) | 5, 10, 20 | ~10 | Decreased viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
